![molecular formula C13H23N3O4S B2466609 N'-(cyclohexylcarbonyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide CAS No. 860610-43-1](/img/structure/B2466609.png)
N'-(cyclohexylcarbonyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(Cyclohexylcarbonyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide (CCHTA) is a novel compound that has been studied for its potential applications in the field of biochemistry and physiology. CCHTA is a cyclic hydrazide derivative of the cyclohexylcarbonyl moiety, which is a type of cyclic amide. It is an important intermediate for the synthesis of various organic compounds and has been used for the synthesis of various pharmaceuticals and other bioactive compounds.
Scientific Research Applications
Sulfonamides and Drug Applications
Sulfonamides Patent Review (2008 – 2012) Sulfonamides are incorporated in various clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), and antiepileptics. Recent studies highlight novel sulfonamides showing significant antitumor activity and promising results as selective antiglaucoma drugs. The structural motif of sulfonamides is likely to be present in future drugs, indicating its continued relevance in drug development (Carta, Scozzafava, & Supuran, 2012).
Role in Treatment and Management of Diseases
Role of Nitazoxanide in Disease Treatment and Management Nitazoxanide (NTZ) showcases a broad spectrum of applications against various types of bacteria, parasites, and certain viruses. Its potential in treating symptoms of coronavirus infection has been recently proposed. The extensive use of NTZ in infectious diseases and its potential applications in future treatments emphasize its significance in clinical practice (Bharti et al., 2021).
N-Acetylcysteine in Psychiatry and Clinical Practice
N-Acetylcysteine in Psychiatry N-acetylcysteine (NAC) emerges as a promising agent in the treatment of psychiatric disorders. Its benefits extend beyond being a precursor to the antioxidant, glutathione, and include modulation of glutamatergic, neurotropic, and inflammatory pathways. NAC's role in addiction, compulsive disorders, schizophrenia, and bipolar disorder underlines its therapeutic potential in psychiatry (Dean, Giorlando, & Berk, 2011).
N-Acetylcysteine in Clinical Practice for Cystic Fibrosis N-acetylcysteine plays a crucial role in the management of cystic fibrosis (CF). It contributes significantly to reducing airway inflammation and restoring redox balance. Moreover, NAC shows promise in preventing and eradicating biofilms associated with CF airway infections, highlighting its potential as both a standalone treatment and an adjuvant molecule to enhance the activity of other drugs (Guerini et al., 2022).
properties
IUPAC Name |
N'-[2-(1,1-dioxo-1,4-thiazinan-4-yl)acetyl]cyclohexanecarbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O4S/c17-12(10-16-6-8-21(19,20)9-7-16)14-15-13(18)11-4-2-1-3-5-11/h11H,1-10H2,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVQFYVXNBBJRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)CN2CCS(=O)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818931 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(cyclohexylcarbonyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.